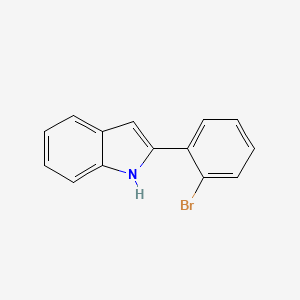

2-(2-bromophenyl)-1H-Indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-bromophenyl)-1H-Indole is a useful research compound. Its molecular formula is C14H10BrN and its molecular weight is 272.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

2-(2-bromophenyl)-1H-indole and its derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancers. For instance, a study demonstrated that specific derivatives exhibited cytotoxic effects against HCT-116 colon cancer cells, highlighting their potential as novel anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | HCT-116 | 15 | |

| Derivative B | MCF-7 (Breast) | 20 | |

| Derivative C | A549 (Lung) | 18 |

Antimicrobial Properties

The bromine substitution in indole derivatives enhances their antimicrobial efficacy. Studies have reported that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound X | E. coli | 32 µg/mL | |

| Compound Y | S. aureus | 16 µg/mL |

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the bromine atom significantly influences the compound's interaction with biological targets, enhancing its biological activity compared to non-halogenated analogs .

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increased anticancer potency |

| Alkylation | Enhanced antimicrobial activity |

Material Science Applications

Beyond medicinal uses, this compound is also valuable in material science. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices. The compound can be utilized to synthesize conducting polymers and fluorescent dyes due to its high electron mobility and thermal stability .

Table 4: Material Science Applications

| Application | Description |

|---|---|

| Organic Electronics | Used in the fabrication of organic light-emitting diodes (OLEDs) |

| Fluorescent Dyes | Employed in imaging and sensing applications |

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Case Study 1 : A research group synthesized various derivatives of this compound and evaluated their anticancer activities against multiple cell lines, finding that certain modifications led to significant increases in cytotoxicity.

- Case Study 2 : Another study focused on the antimicrobial properties of halogenated indoles, revealing that brominated variants exhibited superior activity against resistant strains of bacteria.

化学反応の分析

Transition Metal-Catalyzed Carbonylation Reactions

Pd-catalyzed carbonylation reactions enable the synthesis of indole carboxylates and ketones. Using 2-(2-bromophenyl)-1H-indole as a substrate, PdCl₂ facilitates oxidative addition of the C–Br bond, CO insertion, and subsequent cyclization. Key findings include:

-

Reaction Conditions : PdCl₂ (catalyst), CO pressure (12–48 bar), MeCN solvent, 120°C, 24 h .

-

Products : Indole-3-carboxylates and bis(indolyl)methanones with yields up to 81% .

-

Mechanism : Pd(II) reduction to Pd(0), oxidative addition, CO insertion, and reductive elimination .

N-Alkylation Reactions

The indole nitrogen undergoes alkylation under mild conditions:

-

Example : Reaction with n-propyl p-toluenesulfonate in DMF/KOH yields 2-(2-bromophenyl)-1-n-propyl-1H-indole (69% yield) .

-

Conditions : Room temperature, 24 h, aqueous workup with CH₂Cl₂ extraction .

Electrophilic Substitution at C3

The C3 position is highly reactive toward electrophiles:

-

Vilsmeier-Haack Formylation : Using POCl₃/DMF, this compound is converted to 1H-indole-3-carboxaldehyde derivatives (confirmed by IR: C=O stretch at 1,672 cm⁻¹) .

-

Hydrazine Derivatives : Condensation with hydrazines produces hydrazones, characterized by NH signals in ¹H NMR (δ 7.95–11.82 ppm) .

Rhodium-Catalyzed Oxidative Annulation

Rh(I) catalysts enable C–H bond functionalization with alkynes:

-

Reaction Scope : this compound reacts with diarylalkynes to form fused indoloquinolines .

-

Challenges : Competing C–Br cleavage leads to mixed products, complicating isolation .

-

Conditions : [Rh(cod)Cl]₂ (catalyst), AgSbF₆ (additive), toluene, 110°C .

Palladium-Catalyzed Dearomatization

Asymmetric dearomatization with alkynes generates spirocyclic indolenines:

-

Model Reaction : Boc-protected 2-(2-bromophenyl)-3-methyl-1H-indole reacts with diphenylacetylene under Pd/L5 catalysis .

-

Outcome : Axial chirality is fixed during migratory insertion (∆G≠ = 20.4 kcal/mol) .

Friedel-Crafts Alkylation

NBS-catalyzed alkylation with β-nitrostyrenes proceeds via electrophilic aromatic substitution:

Comparative Reaction Table

特性

CAS番号 |

88207-45-8 |

|---|---|

分子式 |

C14H10BrN |

分子量 |

272.14 g/mol |

IUPAC名 |

2-(2-bromophenyl)-1H-indole |

InChI |

InChI=1S/C14H10BrN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H |

InChIキー |

IXXSEPMMNIQWHL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3Br |

正規SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。